N-(2-Methylbutan-2-yl)-N'-nonylthiourea
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Overview
Description
N-(2-Methylbutan-2-yl)-N’-nonylthiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a thiourea group, which is a sulfur-containing functional group, and two alkyl groups: a 2-methylbutan-2-yl group and a nonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylbutan-2-yl)-N’-nonylthiourea typically involves the reaction of 2-methylbutan-2-amine with nonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods: In an industrial setting, the production of N-(2-Methylbutan-2-yl)-N’-nonylthiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylbutan-2-yl)-N’-nonylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(2-Methylbutan-2-yl)-N’-nonylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other sulfur-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of agrochemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-(2-Methylbutan-2-yl)-N’-nonylthiourea involves its interaction with molecular targets such as enzymes. The thiourea group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal metabolic processes of microorganisms, making it effective as an antimicrobial agent. Additionally, the compound’s ability to interfere with cell division pathways is being studied for its potential anticancer properties.
Comparison with Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
- N-(3-hydroximino-2-methylbutan-2-yl)methylamine
Comparison: N-(2-Methylbutan-2-yl)-N’-nonylthiourea is unique due to its specific combination of alkyl groups and the thiourea functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its applications, particularly in enzyme inhibition and antimicrobial activity.
Properties
CAS No. |
62552-25-4 |
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Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)-3-nonylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-5-7-8-9-10-11-12-13-16-14(18)17-15(3,4)6-2/h5-13H2,1-4H3,(H2,16,17,18) |
InChI Key |
VDHUCCGZGUTMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC(C)(C)CC |
Origin of Product |
United States |
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